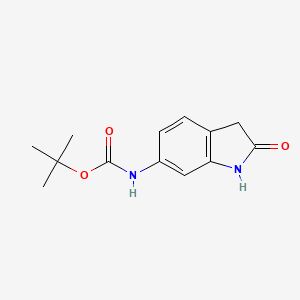

tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-oxo-1,3-dihydroindol-6-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)14-9-5-4-8-6-11(16)15-10(8)7-9/h4-5,7H,6H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMDNEIXGBMMFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(CC(=O)N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184021-91-8 | |

| Record name | tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate typically involves the reaction of an indole derivative with tert-butyl carbamate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the indole nitrogen, followed by the addition of tert-butyl carbamate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to a hydroxyl group.

Substitution: The compound can participate in substitution reactions, where the tert-butyl group can be replaced by other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: tert-Butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule.

Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives are known to interact with various biological targets, making them candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate involves its interaction with specific molecular targets. The indole ring system can engage in π-π stacking interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl carbamate derivatives allows for tailored applications in drug discovery. Below is a systematic comparison with analogous compounds from PharmaBlock Sciences and other sources:

Table 1: Comparative Analysis of tert-butyl Carbamate Derivatives

Key Structural and Functional Differences

Core Scaffold: The 2-oxoindoline in the target compound provides aromaticity and planar geometry, facilitating π-π stacking interactions in drug-receptor binding . In contrast, cyclopentane (CAS 1330069-67-4) and piperidine (CAS 1523530-57-5) derivatives adopt non-aromatic, flexible conformations suited for targeting aliphatic enzyme pockets .

Hydrogen-Bonding Capacity: The 2-oxoindoline derivative has two hydrogen-bonding sites: the indole NH (donor) and the lactam carbonyl (acceptor).

Stereochemical Complexity :

- Compounds like tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS 1330069-67-4) exhibit stereospecific hydroxyl placement, critical for chiral recognition in asymmetric synthesis . The target compound lacks stereocenters but benefits from conformational rigidity due to the fused indoline ring .

Electron-Withdrawing Groups :

- Fluorinated derivatives (e.g., CAS 1268520-95-1) leverage fluorine’s electronegativity to enhance metabolic stability and modulate pKa values, whereas the 2-oxoindoline scaffold relies on its inherent polarity for solubility .

Biological Activity

Tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological potential. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : Tert-butyl N-(2-oxo-1,3-dihydroindol-6-yl)carbamate

- Molecular Formula : C₁₃H₁₆N₂O₃

- Molecular Weight : 248.278 g/mol

- CAS Number : 184021-91-8

The presence of the tert-butyl carbamate group attached to the indole ring system enhances the compound's lipophilicity and stability, which are critical for its biological interactions.

This compound exhibits a wide range of biological activities through various mechanisms:

- Enzyme Modulation : The compound has been shown to modulate enzyme activities, particularly through the inhibition of specific proteases. This inhibition occurs via binding to the active site of the enzyme, preventing substrate access and subsequent catalysis.

- Receptor Interaction : It interacts with receptor proteins, influencing signal transduction pathways that are crucial for cellular responses.

- Antimicrobial Activity : Indole derivatives are known for their antimicrobial properties, and this compound is no exception. It exhibits activity against various bacterial strains by disrupting their metabolic processes.

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy across various biological assays:

- Anticancer Activity : In vitro studies demonstrated that this compound significantly reduced cell viability in human cervical carcinoma (HeLa) cells with an IC50 value indicative of potent activity .

- Antimicrobial Efficacy : Research indicated that this compound exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for antibiotic development .

- Diabetes Management : A study exploring the effects on glucose metabolism revealed that the compound could enhance insulin sensitivity in diabetic models, suggesting its utility in managing diabetes.

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate?

While direct synthesis protocols for this compound are limited in published literature, analogous carbamates (e.g., tert-butyl derivatives of dihydroindene or indazole) are synthesized via coupling reactions between tert-butyl carbamate and heterocyclic precursors. Typical conditions involve anhydrous solvents (e.g., DMF or THF), bases like NaH or KCO, and reaction monitoring via thin-layer chromatography (TLC) or HPLC. For example, tert-butyl (2-oxo-2,3-dihydro-1H-inden-5-yl)carbamate synthesis employs similar methodologies .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and carbamate integrity.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% recommended for biological assays).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What analytical methods are used to monitor reaction intermediates and byproducts?

TLC with UV visualization is standard for real-time monitoring. For complex mixtures, HPLC coupled with diode-array detection (DAD) or LC-MS provides detailed insights into intermediate formation and side products (e.g., hydrolysis byproducts under acidic conditions) .

Q. What are common side reactions during synthesis, and how can they be mitigated?

Hydrolysis of the carbamate group is a major concern, particularly under acidic or aqueous conditions. Strategies include:

- Using anhydrous solvents and inert atmospheres (N/Ar).

- Avoiding prolonged exposure to protic solvents.

- Optimizing reaction pH and temperature to suppress decomposition .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this carbamate in novel reactions?

Density Functional Theory (DFT) calculations can model reaction pathways, such as nucleophilic substitution at the carbamate carbonyl. For example, studying analogous systems (e.g., tert-butyl derivatives with boronate esters) reveals steric and electronic effects of the tert-butyl group on reaction kinetics .

Q. What strategies resolve contradictions in crystallographic data for structurally similar carbamates?

Single-crystal X-ray diffraction remains the gold standard. For disordered structures or twinning, refinement software like SHELXL can apply constraints (e.g., ISOR, DELU) to improve model accuracy. Comparative analysis with NMR data ensures consistency in bond lengths and angles .

Q. How can researchers optimize solubility for in vivo or pharmacokinetic studies?

Approaches include:

Q. What methodologies elucidate the compound’s mechanism of action in biological systems?

- Enzyme inhibition assays : Measure IC values against target enzymes (e.g., kinases) using fluorescence-based substrates.

- Molecular docking : Predict binding modes using crystal structures of homologous proteins.

- Metabolic stability studies : Incubate with liver microsomes to assess cytochrome P450 interactions .

Q. How can researchers address discrepancies in biological activity across different batches?

- Batch-to-batch consistency : Implement strict quality control (QC) protocols (e.g., ≥95% purity by HPLC).

- Bioactivity validation : Re-test inactive batches in orthogonal assays (e.g., cell viability vs. target-specific ELISA).

- Impurity profiling : Use LC-MS to identify bioactive or inhibitory contaminants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.